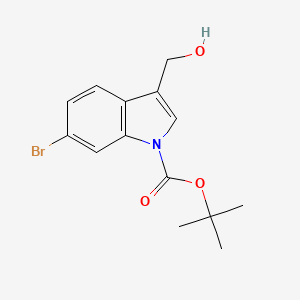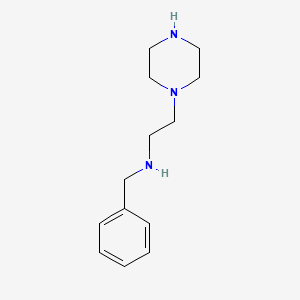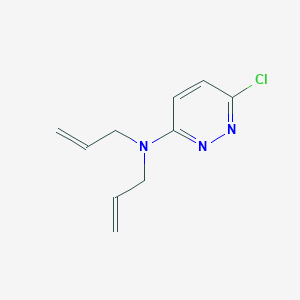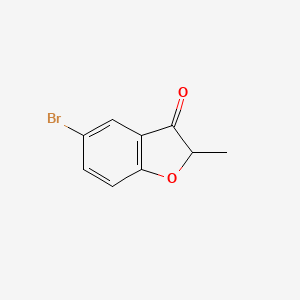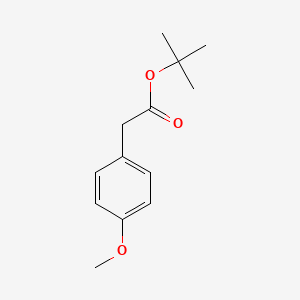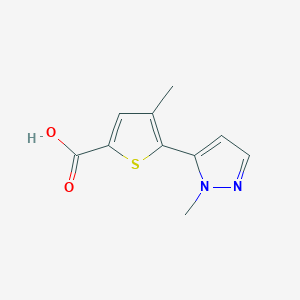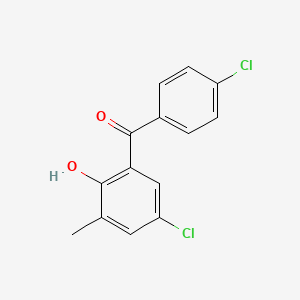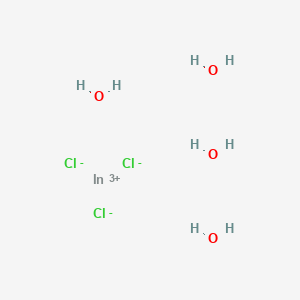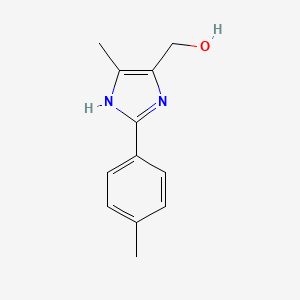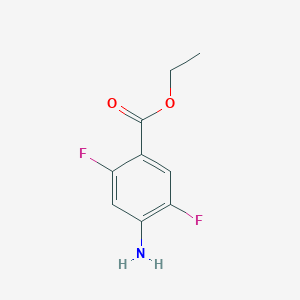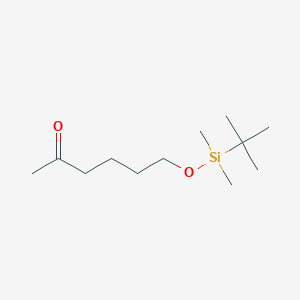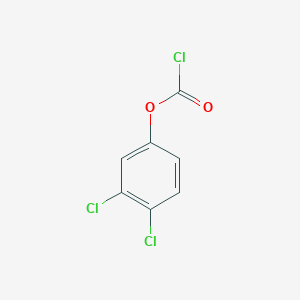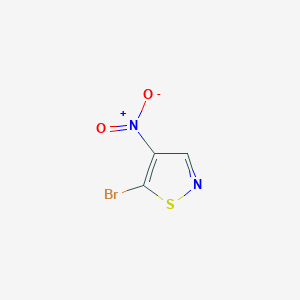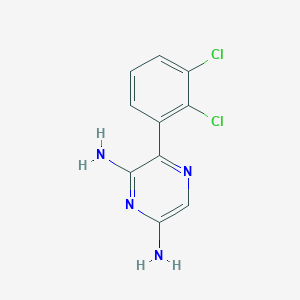
2,6-DIAMINO-3-(2,3-DICHLOROPHENYL)-PYRAZINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-DIAMINO-3-(2,3-DICHLOROPHENYL)-PYRAZINE is an organic compound with the molecular formula C10H8Cl2N4 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features two chlorine atoms attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIAMINO-3-(2,3-DICHLOROPHENYL)-PYRAZINE typically involves the reaction of 2,3-dichloroaniline with pyrazine-2,6-diamine under specific conditions. One common method includes:
Starting Materials: 2,3-dichloroaniline and pyrazine-2,6-diamine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C).
Procedure: The mixture is heated under reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
化学反应分析
Types of Reactions
2,6-DIAMINO-3-(2,3-DICHLOROPHENYL)-PYRAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
科学研究应用
2,6-DIAMINO-3-(2,3-DICHLOROPHENYL)-PYRAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
作用机制
The mechanism of action of 2,6-DIAMINO-3-(2,3-DICHLOROPHENYL)-PYRAZINE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target protein, leading to inhibition of its function .
相似化合物的比较
Similar Compounds
2,3-Diaminopyrazine: Lacks the dichlorophenyl group, making it less hydrophobic.
3-(2,4-Dichlorophenyl)pyrazine-2,6-diamine: Similar structure but with chlorine atoms at different positions on the phenyl ring.
3-(2,3-Dichlorophenyl)pyridine-2,6-diamine: Contains a pyridine ring instead of a pyrazine ring.
Uniqueness
2,6-DIAMINO-3-(2,3-DICHLOROPHENYL)-PYRAZINE is unique due to the presence of both the dichlorophenyl group and the pyrazine ring, which confer specific chemical properties and biological activities. The dichlorophenyl group enhances its hydrophobicity, while the pyrazine ring provides a versatile scaffold for further functionalization .
属性
CAS 编号 |
212778-83-1 |
|---|---|
分子式 |
C10H8Cl2N4 |
分子量 |
255.10 g/mol |
IUPAC 名称 |
3-(2,3-dichlorophenyl)pyrazine-2,6-diamine |
InChI |
InChI=1S/C10H8Cl2N4/c11-6-3-1-2-5(8(6)12)9-10(14)16-7(13)4-15-9/h1-4H,(H4,13,14,16) |
InChI 键 |
CQGJBSYKOSGFBB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC=C(N=C2N)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
